Deoxyelephantopin

Cytotoxicity Sesquiterpene Lactone Isomer Comparison

Deoxyelephantopin (DET) is differentiated by two reactive Michael acceptor sites—an α-methylene-γ-lactone and an α,β-unsaturated ester—conferring covalent polypharmacology absent in isomers (isodeoxyelephantopin) or dihydro derivatives. DET uniquely inhibits NF-κB and P70S6K (IC50 7.13 μM) with pronounced T47D breast cancer potency (IC50 1.86 μg/mL). Established in vivo efficacy (72.5% increased lifespan at 100 mg/kg in DLA ascitic models) validates its use in syngeneic tumor studies and head-to-head HCC benchmarking against sorafenib. Procure >98% HPLC-pure DET to ensure defined molecular pharmacology; generic substitution compromises target engagement and experimental reproducibility.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
Cat. No. B1239436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyelephantopin
Synonymsdeoxyelephantopin
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14-,15+,16+/m1/s1
InChIKeyJMUOPRSXUVOHFE-GZZMZBIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxyelephantopin: A Germacranolide Sesquiterpene Lactone with Differentiated Cytotoxicity Profiles for Oncology Research Procurement


Deoxyelephantopin (DET, CAS 29307-03-7) is a germacranolide-type sesquiterpene lactone isolated predominantly from Elephantopus scaber and Elephantopus carolinianus [1]. Structurally characterized by an α-methylene-γ-lactone moiety and a 2-methylprop-2-enoate ester side chain, DET functions as a covalent inhibitor of multiple signaling nodes, including NF-κB, PI3K/Akt/mTOR, and MAPK pathways . Its molecular weight of 344.4 g/mol and the presence of two reactive Michael acceptor sites (the exocyclic methylene on the lactone ring and the α,β-unsaturated ester) distinguish it from simpler sesquiterpene lactones, conferring a distinct polypharmacology profile that drives differential cytotoxicity across cancer cell line panels [2].

Deoxyelephantopin: Why Structural Isomers and In-Class Sesquiterpene Lactones Cannot Be Considered Interchangeable in Cancer Research Procurement


Generic substitution fails for Deoxyelephantopin due to its distinct stereochemical configuration (C-2 conformation) and the presence of two reactive Michael acceptor moieties, which dictate a unique polypharmacology profile not shared by its structural isomer isodeoxyelephantopin or other in-class sesquiterpene lactones [1]. Even within the same plant source (Elephantopus scaber), co-occurring analogs such as scabertopin and isoscabertopin exhibit different cytotoxicity spectra, and the dihydro derivatives (e.g., 11β,13-dihydrodeoxyelephantopin) are completely devoid of cytotoxicity due to loss of the reactive α-methylene-γ-lactone group [2]. Compared to the widely studied parthenolide, DET possesses an additional α,β-unsaturated ester group that enables distinct covalent target engagement, leading to differential potency in NF-κB inhibition and broader pathway modulation [3]. These structural determinants mean that procurement of DET versus an isomer or analog is a non-trivial decision directly impacting experimental outcomes in pathway-specific studies, xenograft models, and drug discovery programs requiring defined molecular pharmacology.

Deoxyelephantopin: Quantified Differential Performance Data Against Closest Analogs for Informed Scientific Procurement Decisions


Deoxyelephantopin Demonstrates Superior Cytotoxicity to Its Structural Isomer Isodeoxyelephantopin in L-929 Murine Fibrosarcoma Cells

In a direct head-to-head comparison using the MTT assay, deoxyelephantopin exhibited greater cytotoxicity than its structural isomer isodeoxyelephantopin against L-929 murine fibrosarcoma cells following 72-hour exposure. The lower IC50 value for DET indicates approximately 18% higher potency in this cellular model [1].

Cytotoxicity Sesquiterpene Lactone Isomer Comparison

Deoxyelephantopin Exhibits Superior Cytotoxicity to FDA-Approved Sorafenib in Hepatocellular Carcinoma Cell Lines

In a direct comparison study evaluating growth inhibition of hepatocellular carcinoma (HCC) cells, deoxyelephantopin treatment markedly reduced the growth of HCC cells in a concentration-dependent manner, which was reported to be better than sorafenib, the standard-of-care multi-kinase inhibitor for advanced HCC. This differentiation positions DET as a potentially valuable tool compound for HCC research beyond the current clinical benchmark [1].

Hepatocellular Carcinoma Comparative Cytotoxicity Sorafenib

Deoxyelephantopin Contains an Additional Reactive Michael Acceptor Moiety Compared to Parthenolide, Conferring Distinct Target Engagement Profile

Structural comparison reveals that deoxyelephantopin contains an extra α,β-unsaturated ester group in addition to the α-methylene-γ-lactone moiety shared with parthenolide. This additional electrophilic center enables DET to engage a broader set of cellular targets through covalent modification, resulting in distinct proteomic perturbation patterns compared to parthenolide despite both compounds inhibiting NF-κB activation [1]. This structural differentiation is the molecular basis for DET's unique polypharmacology.

Chemical Probe Covalent Inhibitor Polypharmacology

Deoxyelephantopin Inhibits P70S6K Phosphorylation with Defined IC50 Value in MCF-7 Breast Cancer Cells

Using an AlphaScreen-based biochemical assay, deoxyelephantopin produced a concentration-dependent inhibition on the phosphorylation of P70S6K with an IC50 value of 7.13 μM in MCF-7 breast carcinoma cells. This represents a quantitative benchmark for DET's activity against this specific mTOR pathway effector kinase, enabling direct comparison with other P70S6K inhibitors in the same assay format [1].

Kinase Inhibition mTOR Pathway AlphaScreen Assay

Deoxyelephantopin Exhibits Dose-Dependent In Vivo Antitumor Efficacy with 72.5% Increased Life Span in DLA Murine Ascitic Tumor Model

In a Dalton's Lymphoma Ascites (DLA) murine tumor model, intraperitoneal administration of deoxyelephantopin at 100 mg/kg significantly reduced ascitic tumor growth and increased the mean survival time of tumor-bearing mice by 72.5% relative to vehicle control. The antitumor efficacy of DET (100 mg/kg) was comparable to that of the standard chemotherapeutic agent vincristine administered at 1 mg/kg, which achieved a 93% increase in life span [1].

In Vivo Efficacy Xenograft Model Survival Benefit

Deoxyelephantopin Exhibits Differential Cytotoxicity Across Cancer Cell Line Panel with Defined IC50 Values for Procurement-Driven Assay Design

Deoxyelephantopin demonstrates variable potency across a panel of human cancer cell lines, with reported IC50 values of 7.46 μg/mL (HCT 116 colorectal), 4.02 μg/mL (K562 chronic myeloid leukemia), 3.35 μg/mL (KB oral), and 1.86 μg/mL (T47D breast). This cell-line-specific cytotoxicity profile enables researchers to select appropriate model systems based on DET sensitivity and provides a quantitative framework for interpreting experimental outcomes across different cancer types .

Cell Line Panel Cytotoxicity Screening IC50 Profiling

Deoxyelephantopin: Recommended Research Applications Stemming from Quantified Differentiation Data


Chemical Probe Development for Polypharmacology Studies Targeting NF-κB and PI3K/Akt/mTOR Pathways Simultaneously

Given its structural feature of two reactive Michael acceptor sites [1] and demonstrated inhibition of both NF-κB activation [2] and P70S6K phosphorylation (IC50 = 7.13 μM) [3], DET is ideally suited as a starting scaffold for developing covalent chemical probes that interrogate crosstalk between pro-inflammatory and pro-survival signaling networks. Procurement of high-purity DET (>98% by HPLC) is recommended for medicinal chemistry programs aiming to optimize selectivity through SAR studies while retaining the dual-pathway inhibition profile.

In Vivo Proof-of-Concept Studies in Syngeneic Murine Tumor Models Requiring Validated Efficacy Benchmark

The established in vivo efficacy of DET in the DLA ascitic tumor model, demonstrating a 72.5% increase in life span at 100 mg/kg with efficacy approaching that of vincristine [1], provides a validated reference point for researchers designing syngeneic tumor studies. Procurement of DET in quantities sufficient for repeat-dose intraperitoneal administration (e.g., 50-100 mg/kg dosing regimens) is indicated for laboratories seeking to evaluate this compound in immunocompetent models of lymphoma, breast cancer, or hepatocellular carcinoma where DET has shown in vitro potency [2].

Comparative Cytotoxicity Screening in Breast Cancer Cell Line Panels

DET exhibits highest potency in T47D breast cancer cells (IC50 = 1.86 μg/mL) among a tested panel that includes colorectal, leukemia, and oral cancer lines [1]. This differential sensitivity profile makes DET particularly valuable for procurement by research groups focused on breast cancer, especially those investigating ER-positive (T47D) models where the compound's inhibition of the Akt/mTOR/P70S6K axis [2] aligns with key oncogenic drivers.

Benchmark Compound for Hepatocellular Carcinoma Drug Discovery Programs

The direct comparison showing that DET exhibits superior in vitro growth inhibition relative to sorafenib in HepG2 and Hep3B hepatocellular carcinoma cells [1] positions this compound as a valuable benchmark for HCC drug discovery. Procurement of DET alongside sorafenib enables head-to-head validation of novel HCC-targeting agents, providing a comparative framework for assessing whether new chemical entities achieve efficacy beyond the current clinical standard.

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